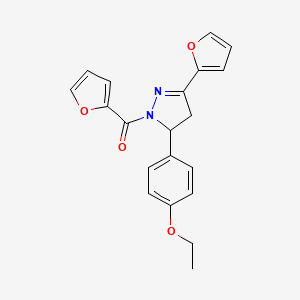

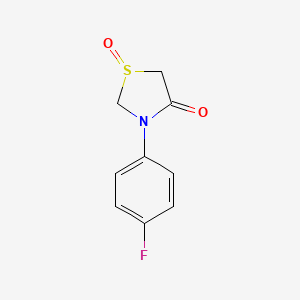

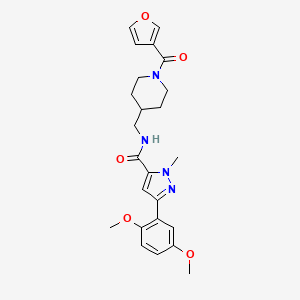

![molecular formula C17H12N4O4S2 B2433388 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 886928-95-6](/img/structure/B2433388.png)

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzo[d]thiazole ring, a 1,3,4-oxadiazole ring, and a phenyl ring with a methylsulfonyl substituent .

Synthesis Analysis

The synthesis of such compounds often starts from simple commercially available building blocks . The thiazole nucleus is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N -monoalkylated BT-sulfonamides (p Ka (BTSO 2 N (H)Bn) = 3.34 ± 0.05) further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C 3 H 3 NS. Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles and related compounds are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Physical And Chemical Properties Analysis

The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide”, also known as “N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide”.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antimicrobial resistance .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This makes it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Applications

Research has indicated that this compound can induce apoptosis (programmed cell death) in cancer cells. Its ability to target specific cancer cell pathways without affecting normal cells makes it a promising candidate for cancer therapy. Studies have shown its efficacy against various cancer cell lines, including breast, lung, and colon cancers .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Antiviral Potential

Preliminary studies suggest that this compound may have antiviral properties, making it a potential candidate for developing treatments against viral infections. Its mechanism involves inhibiting viral replication and disrupting viral protein synthesis .

Neuroprotective Effects

The compound has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, its inhibition of certain proteases can be beneficial in treating conditions like hypertension and certain types of cancer .

Antidiabetic Applications

Research has also explored the compound’s potential in managing diabetes. It can modulate glucose metabolism and improve insulin sensitivity, making it a promising candidate for developing new antidiabetic drugs .

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities, particularly its antibacterial and anticancer properties . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound .

Mecanismo De Acción

Target of Action

The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds containingindole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure of the compound, it can be inferred that it might interact with its targets throughelectrophilic substitution . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the C-5 atom in the thiazole ring prone to undergo electrophilic substitution .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have moderate bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYFKUUNEJEIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

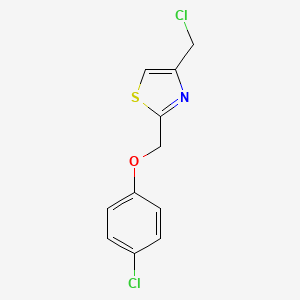

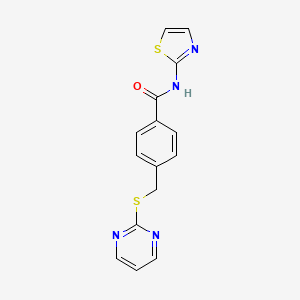

![[1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2433314.png)

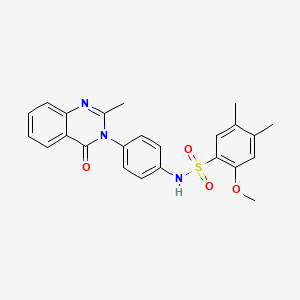

![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)

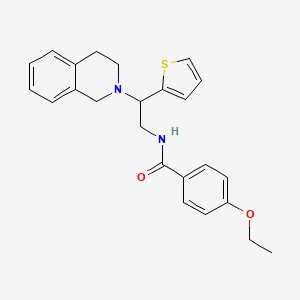

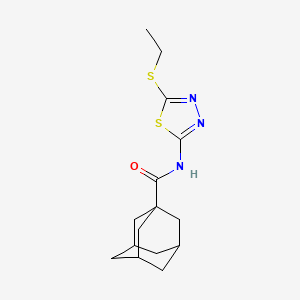

![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)